Zendusortide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

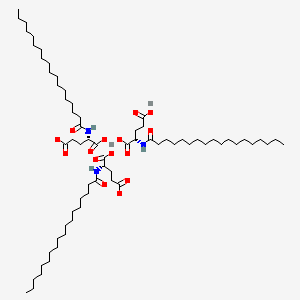

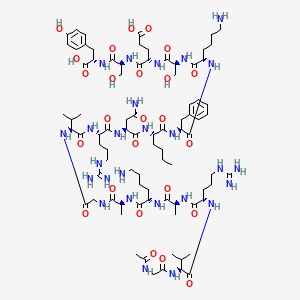

It consists of two molecules of docetaxel conjugated to a sortilin receptor-targeting peptide via a cleavable succinyl linker . This compound has shown promising results in preclinical and clinical studies, particularly in the treatment of sortilin-positive cancers such as triple-negative breast cancer and HER2-positive breast cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zendusortide involves the conjugation of docetaxel to a sortilin receptor-targeting peptide (TH19P01) via a cleavable succinyl linker . The process begins with the preparation of the TH19P01 peptide, followed by its conjugation to docetaxel using a succinyl linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zendusortid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Der Docetaxel-Anteil kann Oxidationsreaktionen unterliegen, die seine Stabilität und Wirksamkeit beeinträchtigen können.

Reduktion: Reduktionsreaktionen können am Succinyl-Linker auftreten, was möglicherweise zur Freisetzung von Docetaxel führt.

Substitution: Substitutionsreaktionen können am Peptidanteil auftreten und seine Bindungsaffinität zum Sortilin-Rezeptor beeinflussen.

Häufige Reagenzien und Bedingungen

Zu den häufigen Reagenzien, die bei der Synthese und den Reaktionen von Zendusortid verwendet werden, gehören organische Lösungsmittel (z. B. Dimethylsulfoxid), Katalysatoren (z. B. Palladium) und Reduktionsmittel (z. B. Natriumborhydrid) . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Reaktionsgeschwindigkeiten und Produktstabilität zu gewährleisten .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus den Reaktionen von Zendusortid gebildet werden, gehören das gespaltene Docetaxel und modifizierte Peptidanteile. Diese Produkte können mit Techniken wie Hochleistungsflüssigkeitschromatographie und Massenspektrometrie analysiert werden, um ihre Reinheit und Identität sicherzustellen .

Wissenschaftliche Forschungsanwendungen

Zendusortid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Zendusortid entfaltet seine Wirkung, indem es den Sortilin-Rezeptor (SORT1) anspricht, der in vielen Krebszellen überexprimiert wird . Nach Bindung an SORT1 wird Zendusortid über rezeptorvermittelte Endozytose internalisiert, was zur Freisetzung von Docetaxel innerhalb der Krebszelle führt . Docetaxel entfaltet dann seine zytotoxischen Wirkungen, indem es die Mikrotubuli-Depolymerisation hemmt, was letztendlich zum Zelltod führt . Darüber hinaus wurde gezeigt, dass Zendusortid den cGAS/STING-Signalweg aktiviert, wodurch die Immunantwort gegen Krebszellen verstärkt wird .

Wirkmechanismus

Zendusortide exerts its effects by targeting the sortilin receptor (SORT1), which is overexpressed in many cancer cells . Upon binding to SORT1, this compound is internalized via receptor-mediated endocytosis, leading to the release of docetaxel within the cancer cell . Docetaxel then exerts its cytotoxic effects by inhibiting microtubule depolymerization, ultimately leading to cell death . Additionally, this compound has been shown to activate the cGAS/STING pathway, enhancing the immune response against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Camptothecin-Peptid-Konjugate: Diese Verbindungen zielen ebenfalls auf Sortilin-Rezeptoren ab und haben sich bei der Behandlung von Sortilin-positiven Krebsarten als vielversprechend erwiesen.

HER2-Ziel-Peptid-Arzneimittel-Konjugate: Ähnlich wie Zendusortid zielen diese Verbindungen auf bestimmte Rezeptoren auf Krebszellen ab und liefern zytotoxische Wirkstoffe.

Einzigartigkeit von Zendusortid

Zendusortid ist einzigartig aufgrund seiner doppelten Docetaxel-Konjugation und seiner Fähigkeit, den Sortilin-Rezeptor gezielt anzusprechen . Dieser gezielte Ansatz ermöglicht eine höhere Wirksamkeit und eine geringere systemische Toxizität im Vergleich zu herkömmlichen Chemotherapeutika . Darüber hinaus bietet die Aktivierung des cGAS/STING-Signalwegs durch Zendusortid einen neuartigen Wirkmechanismus, der sein therapeutisches Potenzial steigert .

Eigenschaften

CAS-Nummer |

2098662-44-1 |

|---|---|

Molekularformel |

C85H138N26O25 |

Molekulargewicht |

1924.2 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C85H138N26O25/c1-9-10-22-52(73(125)105-58(37-49-20-12-11-13-21-49)77(129)101-54(24-15-17-34-87)75(127)108-61(42-112)79(131)102-57(31-32-66(119)120)76(128)109-62(43-113)80(132)107-60(83(135)136)38-50-27-29-51(115)30-28-50)100-78(130)59(39-63(88)116)106-74(126)56(26-19-36-94-85(91)92)104-82(134)68(45(4)5)111-65(118)41-96-69(121)46(6)97-71(123)53(23-14-16-33-86)99-70(122)47(7)98-72(124)55(25-18-35-93-84(89)90)103-81(133)67(44(2)3)110-64(117)40-95-48(8)114/h11-13,20-21,27-30,44-47,52-62,67-68,112-113,115H,9-10,14-19,22-26,31-43,86-87H2,1-8H3,(H2,88,116)(H,95,114)(H,96,121)(H,97,123)(H,98,124)(H,99,122)(H,100,130)(H,101,129)(H,102,131)(H,103,133)(H,104,134)(H,105,125)(H,106,126)(H,107,132)(H,108,127)(H,109,128)(H,110,117)(H,111,118)(H,119,120)(H,135,136)(H4,89,90,93)(H4,91,92,94)/t46-,47-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-/m0/s1 |

InChI-Schlüssel |

HKLIGBPHNLVCGT-AZTKDAFSSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)C |

Kanonische SMILES |

CCCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.